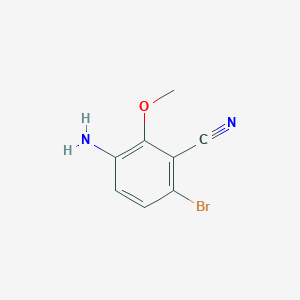![molecular formula C8H14FNO4 B6597041 2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid CAS No. 78609-31-1](/img/structure/B6597041.png)
2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-fluoropropanoic acid, also known as 2-{[(t-BOC)amino]propanoic acid} or BOC-F-PAA, is an organic compound with a wide range of applications in the field of biochemistry and organic synthesis. It is a synthetic derivative of the naturally occurring amino acid, 3-fluoropropanoic acid, and can be used as a building block for the synthesis of various compounds. BOC-F-PAA has been used in a variety of scientific research applications, including the development of novel drugs, peptide synthesis, and the study of enzyme mechanisms.
Scientific Research Applications
BOC-F-PAA has a variety of applications in scientific research. It has been used in the development of novel peptide drugs, such as peptide hormones and enzyme inhibitors. It has also been used in the synthesis of peptides, such as peptides with modified amino acid side chains. In addition, BOC-F-PAA has been used in the study of enzyme mechanisms, such as the mechanism of action of proteases and other enzymes.
Mechanism of Action
The mechanism of action of BOC-F-PAA is not fully understood. However, it is believed that the compound acts as a substrate for enzymes, such as proteases, and is cleaved by the enzyme to form a peptide or other product. The cleavage of BOC-F-PAA by enzymes is believed to be mediated by hydrolysis of the tert-butoxycarbonyl (t-BOC) ester group.
Biochemical and Physiological Effects
The biochemical and physiological effects of BOC-F-PAA are not well understood. However, it is believed that the compound may have a variety of effects on the body, depending on its concentration and the enzymes it interacts with. It has been shown to interact with proteases and other enzymes, and may affect the activity of these enzymes. In addition, it may affect the metabolism of other compounds, such as amino acids.
Advantages and Limitations for Lab Experiments
BOC-F-PAA has several advantages for use in laboratory experiments. It is relatively stable, and can be stored at room temperature for extended periods of time without degradation. In addition, it is easy to synthesize, and the reaction is typically complete within a few hours. However, there are some limitations to using BOC-F-PAA in laboratory experiments. For example, the compound is relatively expensive, and its use may require the use of specialized equipment.
Future Directions
There are several potential future directions for the use of BOC-F-PAA in scientific research. For example, the compound could be used to develop novel peptide drugs, or to study the mechanism of action of enzymes. In addition, it could be used to study the biochemical and physiological effects of the compound, or to synthesize peptides with modified amino acid side chains. Finally, BOC-F-PAA could be used to develop novel methods for the synthesis of peptides and other compounds.
Synthesis Methods
BOC-F-PAA is typically synthesized through a two-step process. In the first step, 3-fluoropropanoic acid is reacted with tert-butyl chloroformate in the presence of a base, such as sodium hydroxide, to yield a tert-butoxycarbonyl (t-BOC) ester. In the second step, the t-BOC ester is reacted with an amine, such as an alkylamine or an aminopyridine, in the presence of a base, such as sodium hydroxide, to yield BOC-F-PAA. The reaction can be carried out in either aqueous or organic solvents, and is typically complete within a few hours.
properties
IUPAC Name |
3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTDAIHXUZZXQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


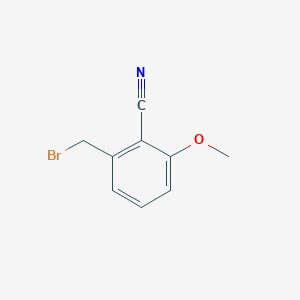
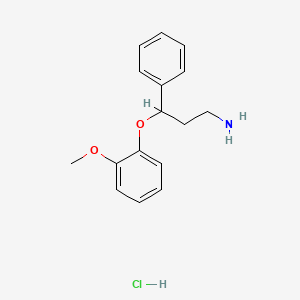
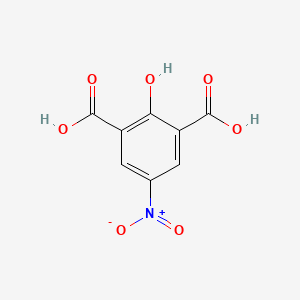





![6-bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)
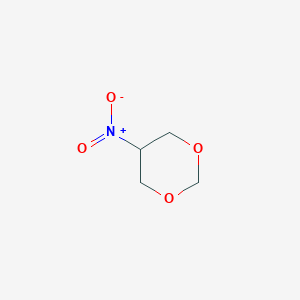
![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)

